pyrazine-2-carbonyl chloride hydrochloride
Description
Pyrazine-2-carbonyl chloride hydrochloride (CAS 19847-10-0) is a heterocyclic acyl chloride with the molecular formula C₅H₃ClN₂O and a molecular weight of 142.54 g/mol . It is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of antitubercular agents, kinase inhibitors, and positron emission tomography (PET) tracers .
Properties
IUPAC Name |
pyrazine-2-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O.ClH/c6-5(9)4-3-7-1-2-8-4;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWDSYSIJNFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233446 | |
| Record name | Pyrazinecarbonyl chloride monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84473-64-3 | |
| Record name | 2-Pyrazinecarbonyl chloride, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84473-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinecarbonyl chloride monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084473643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazinecarbonyl chloride monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazinecarbonyl chloride monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
pyrazine-2-carbonyl chloride hydrochloride can be synthesized through the reaction of pyrazinecarbonyl chloride with hydrochloric acid. The reaction typically involves the use of a solvent such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of pyrazinecarbonyl chloride monohydrochloride involves the use of large-scale reactors where pyrazinecarbonyl chloride is reacted with hydrochloric acid under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
pyrazine-2-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted pyrazine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form pyrazinecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used reagents in substitution reactions.
Major Products Formed
Substituted Pyrazine Derivatives: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Pyrazinecarboxylic Acid: Formed through hydrolysis of the compound.
Scientific Research Applications
Pharmaceutical Applications
Pyrazine-2-carbonyl chloride hydrochloride serves primarily as an intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in several chemical transformations, making it valuable in drug development processes.
- Synthesis of Antitubercular Agents:
- Development of New Antibiotics:
-
Immunological Detection:
- Pyrazine-2-carbonyl chloride has been utilized in creating immunoassays for detecting pyrazinoic acid, a metabolite linked to drug resistance in tuberculosis treatment. The development of an indirect competitive ELISA (icELISA) using this compound allows for the quantification of pyrazinoic acid in clinical samples, aiding in the assessment of drug susceptibility .
Biochemical Research
The compound's utility extends beyond pharmaceuticals into biochemical research:
- Metabolite Analysis:
- Chemical Biology Studies:
Case Studies
Case Study 1: Synthesis of Pyrazinamide
- Researchers synthesized pyrazinamide from pyrazine-2-carbonyl chloride through a series of reactions involving amination and hydrolysis. The resulting compound demonstrated effective antitubercular activity against both sensitive and resistant strains of Mycobacterium tuberculosis.
Case Study 2: Immunoassay Development
- A study published in PLOS One detailed the development of an icELISA for detecting pyrazinoic acid using pyrazine-2-carbonyl chloride as a key reagent. This assay successfully quantified the metabolite in clinical samples, providing insights into drug resistance patterns among tuberculosis patients .
Mechanism of Action
The mechanism of action of pyrazinecarbonyl chloride monohydrochloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of substituted products. This reactivity is due to the presence of the electron-withdrawing chloride group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Key Properties :
- Reactivity : Reacts vigorously with water, alcohols, and amines to form carboxylic acid derivatives, amides, or esters .
- Synthesis : Typically prepared via thionyl chloride-mediated chlorination of pyrazine-2-carboxylic acid .
- Applications :
Comparison with Structural Analogs
Structural and Functional Analogues
Pyrazine-2-carbonyl chloride belongs to a class of heterocyclic acyl chlorides. Below are its primary structural analogs:
Key Research Findings
Yield Optimization : 6-Chloropyrazine-2-carbonyl chloride outperforms unsubstituted analogs in acylation reactions (92% vs. 72% yield) due to enhanced electrophilicity .
Biological Activity : Pyrazine-2-carbonyl hydrazone derivatives exhibit synergistic antitubercular effects when combined with salicylic acid .
PET Imaging: Acyl chloride intermediates like 3-amino-6-(methylsulfonyl)phenyl-pyrazine-2-carbonyl chloride enable high radiochemical purity (98%) in tumor-targeting tracers .
Biological Activity
Pyrazine-2-carbonyl chloride hydrochloride is an organic compound that has garnered attention due to its diverse biological activities. This compound belongs to the pyrazine family, which is known for its various pharmacological properties including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and applications in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to act as an acylating agent. It reacts with nucleophiles such as amines and alcohols to form amides and esters. The reactivity of this compound allows it to interact with multiple molecular targets, leading to various biological effects.
Key Mechanisms:
- Acylation Reactions : The compound acts as an acylating agent in the formation of amides and esters, which are crucial in drug development.
- Substitution Reactions : It participates in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.
- Hydrolysis : In aqueous environments, it can hydrolyze to form pyrazinecarboxylic acid and hydrochloric acid, influencing its biological efficacy.
Antimicrobial Activity
Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against Mycobacterium tuberculosis (Mtb), with specific structural features enhancing their efficacy. The presence of nitrogen atoms in the ring structure has been confirmed to be essential for anti-TB activity .
Antioxidant Properties
This compound derivatives have demonstrated antioxidant capabilities. For example, synthesized compounds from this base have shown good inhibition in assays measuring free radical scavenging activity (DPPH and ABTS methods) .
Antitumor Activity
The compound has been investigated for its potential antitumor effects. Some derivatives have been identified as selective inhibitors for histone deacetylases (HDACs), which are important targets in cancer therapy. The structural modifications of these compounds significantly influence their potency against cancer cells .
Study 1: Antimycobacterial Evaluation
A study synthesized a series of pyrazine-2-carboxylic acid derivatives and evaluated their antimycobacterial activity against Mtb. The results indicated that specific modifications led to enhanced activity against resistant strains of Mtb, suggesting a promising avenue for developing new anti-TB agents .
Study 2: Synthesis of HDAC Inhibitors
Research focused on synthesizing HDAC inhibitors containing a pyrazine core revealed that certain derivatives showed potent inhibitory effects on cancer cell lines. The study highlighted the importance of structural features in determining biological activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for pyrazine-2-carbonyl chloride hydrochloride, and how do reaction conditions influence yield?
this compound is typically synthesized via the reaction of pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:
- Reagent selection : Thionyl chloride is preferred due to its ability to generate HCl in situ, driving the reaction to completion .
- Temperature control : Reactions are often conducted at reflux (40–60°C) to ensure complete conversion while minimizing side reactions like oxidation or decomposition .
- Purification : Crude products are often used directly in subsequent steps (e.g., coupling reactions) without isolation, as the compound is moisture-sensitive . Yield optimization requires strict exclusion of moisture and use of catalysts like DMF (0.1–1 mol%) to accelerate acyl chloride formation .
Q. What are the key handling and storage considerations for this compound to prevent degradation?
The compound is hygroscopic and reacts violently with water, alcohols, or amines. Best practices include:
- Storage : Under dry inert gas (argon or nitrogen) at 2–8°C in sealed, desiccated containers .
- Handling : Use anhydrous solvents (e.g., dry dichloromethane) and moisture-free glassware. Reactions should be performed in a glovebox or under nitrogen flow .
- Safety : Incompatible with bases and oxidizers; decomposition releases toxic gases (HCl, CO) .
Q. How is this compound characterized post-synthesis?
Key characterization methods include:
- Elemental analysis : Confirms C, H, N, and Cl content (e.g., C₅H₃ClN₂O) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for pyrazine ring protons (δ 8.5–9.5 ppm) and carbonyl chloride (C=O, ~160 ppm) .
- IR : Strong C=O stretch at ~1750 cm⁻¹ .
- Mass spectrometry : Molecular ion peak at m/z 142.54 (C₅H₃ClN₂O⁺) .
Advanced Research Questions
Q. How can computational methods like DFT aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) simulations (e.g., using DMOL³ with RPBE functional and DNP basis set) provide insights into:
- Electrophilicity : The carbonyl carbon's partial positive charge (~+0.35 e) explains its reactivity with nucleophiles (e.g., amines, alcohols) .
- Transition states : Simulations predict activation barriers for specific nucleophiles, aiding in solvent and catalyst selection (e.g., DMAP for amine coupling) .
- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize intermediates, reducing side reactions .
Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound adducts?
Discrepancies in NMR or mass spectra often arise from:
- Hydrate formation : Trace moisture generates pyrazine-2-carboxylic acid, detectable via IR (broad O-H stretch at 3200–3600 cm⁻¹) .
- Tautomerism : In DMSO, enolization of the carbonyl group may occur, altering ¹H NMR peaks. Use deuterated chloroform (CDCl₃) to suppress this .
- Resolution : Combine multiple techniques (e.g., HRMS for exact mass, X-ray crystallography for solid-state confirmation) .
Q. How can reaction conditions be optimized for scalable synthesis of this compound derivatives?
Scaling up requires:
- Catalyst screening : DMAP (4-dimethylaminopyridine) improves coupling efficiency with amines (e.g., 93% yield for compound 10 in ) .
- Solvent choice : Dichloromethane (DCM) balances reactivity and solubility, but THF may be preferred for polar substrates .
- Workflow design : Continuous flow systems minimize exposure to moisture and improve reproducibility .
Q. What design principles enhance the bioactivity of this compound derivatives in drug discovery?
Structural modifications target:
- Bioisosterism : Replacing the chloride with a trifluoromethyl group (e.g., CAS 1197233-06-9) improves metabolic stability .
- Conformational rigidity : Incorporating piperazine or pyridine moieties (e.g., ABT-639 in ) enhances target binding (e.g., T-type calcium channels) .
- Solubility : Hydrochloride salts improve aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
